Revamilast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Revamilast, also known by its developmental code GRC 4039, is a synthetic compound primarily recognized as a selective inhibitor of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a significant second messenger involved in various cellular processes. By inhibiting PDE4, Revamilast increases intracellular levels of cAMP, thereby modulating inflammatory responses and offering therapeutic potential for various inflammatory diseases, including rheumatoid arthritis and asthma .

- Oxidation: This compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

- Reduction: Under specific conditions, reduction reactions can yield reduced forms of Revamilast.

- Substitution: Nucleophilic substitution reactions can occur, resulting in the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .

Revamilast exhibits significant biological activity through its inhibition of PDE4. The increase in cAMP levels leads to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This mechanism is particularly relevant in the context of inflammatory diseases, where elevated PDE4 activity correlates with increased inflammation . Revamilast has demonstrated efficacy in clinical trials for conditions like rheumatoid arthritis, showing a notable reduction in TNF-α levels .

The synthesis of Revamilast involves multiple steps that include the formation of key intermediates. While specific proprietary routes are not fully disclosed, general methods typically involve:

- Formation of Intermediates: Utilizing organic solvents and catalysts under controlled temperature and pressure.

- Purification Techniques: Techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Industrial production methods would scale up these laboratory processes while optimizing reaction conditions for higher yields .

Revamilast has been explored for various therapeutic applications due to its anti-inflammatory properties. Key applications include:

- Rheumatoid Arthritis: Undergoing clinical trials to assess its efficacy and safety.

- Asthma: Investigated for its potential to reduce inflammation associated with asthma exacerbations.

- Other Inflammatory Disorders: Its mechanism suggests potential use in other conditions characterized by chronic inflammation .

Revamilast interacts with several cellular pathways due to its role as a PDE4 inhibitor. It influences:

- Cyclic Adenosine Monophosphate Signaling: By increasing cAMP levels, it activates protein kinase A (PKA) and exchange proteins activated by cAMP (Epac), leading to downstream effects on cell proliferation and cytokine production.

- Cytokine Modulation: The compound has been shown to reduce pro-inflammatory cytokines while enhancing anti-inflammatory cytokine production, which is critical in managing inflammatory diseases .

Revamilast belongs to a class of compounds known as phosphodiesterase 4 inhibitors. Similar compounds include:

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| Roflumilast | Chronic obstructive pulmonary disease | Well-studied with established efficacy |

| Apremilast | Psoriatic arthritis and plaque psoriasis | Oral administration with a favorable safety profile |

| Crisaborole | Atopic dermatitis | Topical application with minimal systemic effects |

| Ibudilast | Krabbe disease | Broader neuroprotective effects |

Compared to these compounds, Revamilast is noted for its unique potency and selectivity towards PDE4 inhibition, making it particularly promising for treating various inflammatory conditions .

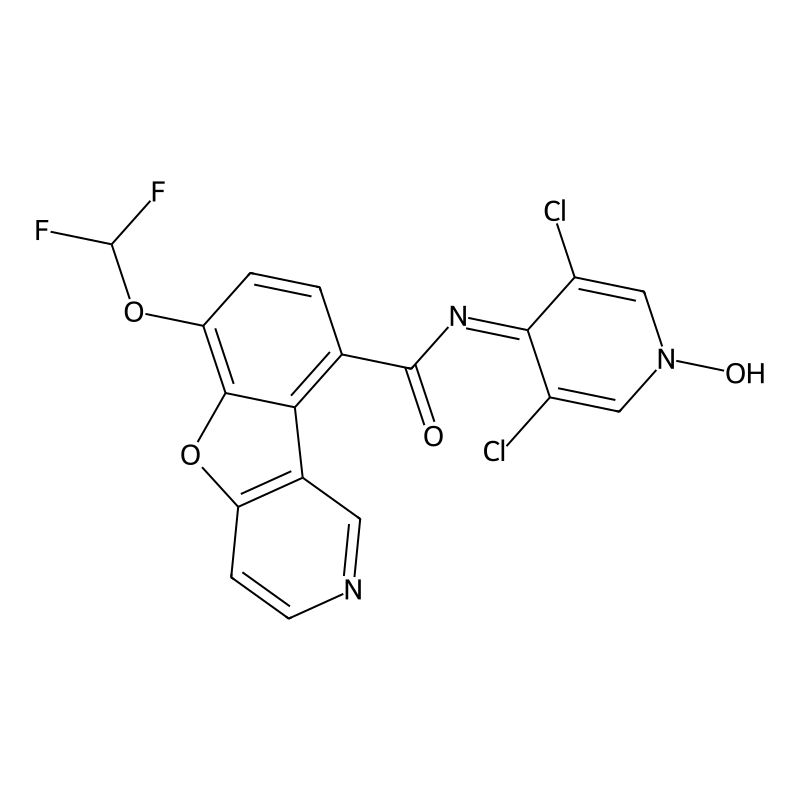

Revamilast (Chemical Abstracts Service number 893555-90-3) represents a sophisticated benzofuro[3,2-c]pyridine derivative that presents significant synthetic challenges due to its complex tricyclic framework containing multiple heteroatoms and halogen substituents [1] [2]. The molecular structure features a benzofuran core fused with a pyridine ring, substituted with dichloropyridine N-oxide and difluoromethoxy functionalities, requiring strategic synthetic planning to achieve efficient construction [3] [4].

The retrosynthetic analysis of Revamilast reveals several potential disconnection strategies, with the most prominent approaches focusing on benzofuro[3,2-c]pyridine core formation as the central challenge [5] [6]. Contemporary synthetic methodologies employ metalation/cross-coupling sequences that enable the construction of complex heterocyclic frameworks through sequential carbon-carbon and carbon-heteroatom bond formations [5] [7]. These approaches have demonstrated superiority over traditional cyclization methods in terms of regioselectivity and functional group tolerance.

Convergent synthetic strategies have emerged as the preferred approach for Revamilast synthesis, involving the preparation of two major fragments: a benzofuro[3,2-c]pyridine carboxylic acid derivative and a dichloropyridine N-oxide component [6] [8]. This strategy allows for independent optimization of each fragment synthesis and facilitates late-stage coupling reactions under mild conditions. The one-pot metalation/zincation/Negishi cross-coupling/nucleophilic aromatic substitution sequence has shown particular promise for constructing the benzofuropyridine core with excellent regioselectivity [5] [6].

Alternative approaches have explored cascade reaction methodologies that enable simultaneous formation of multiple bonds in a single synthetic operation [9] [10]. These methods offer theoretical advantages in step economy but often require specialized reaction conditions and may suffer from limited substrate scope. The three-component reaction approach utilizing bromoacetophenone derivatives has shown moderate success but requires careful optimization of reaction conditions to achieve satisfactory yields [9].

Key Intermediates and Reaction Mechanisms

The synthesis of Revamilast proceeds through several critical intermediates, each requiring specific synthetic strategies and purification protocols [11] [5]. The 6-(difluoromethoxy)benzofuro[3,2-c]pyridine-9-carboxylic acid intermediate represents the most challenging synthetic target, requiring precise regiocontrol during the benzofuran ring formation [5] [6].

Mechanism of Benzofuran Formation: The key cyclization reaction proceeds through a nucleophilic aromatic substitution mechanism involving the phenolic oxygen attacking an activated pyridine ring [5] [6]. The reaction typically requires elevated temperatures (120-150°C) and proceeds through a Meisenheimer complex intermediate. The presence of electron-withdrawing groups on the pyridine ring enhances the electrophilicity and facilitates the cyclization process [8].

Difluoromethoxy Installation: The introduction of the difluoromethoxy group represents a critical challenge due to the instability of difluoromethanol reagents [3] [2]. Current methodologies employ difluoromethyl triflate or chlorodifluoromethane in the presence of strong bases, though these reactions often suffer from competing elimination reactions and require careful temperature control [5].

Dichloropyridine N-Oxide Formation: The synthesis of the 3,5-dichloro-1-hydroxypyridin-4-yl component involves selective chlorination of pyridine N-oxide derivatives [2] [12]. The reaction mechanism proceeds through electrophilic aromatic substitution with N-chlorosuccinimide or similar chlorinating agents, requiring precise control of reaction conditions to achieve regioselective substitution at the 3- and 5-positions [13].

Amide Coupling Mechanism: The final coupling reaction between the carboxylic acid and amine components proceeds through standard amide bond formation mechanisms [14] [15]. EDC/HOBt and HATU coupling reagents have shown optimal performance, with HATU demonstrating superior coupling efficiency but requiring careful optimization to minimize side reactions [15].

Laboratory-Scale Synthesis Methodologies

Step 1: Directed Lithiation: The synthesis commences with directed ortho-lithiation of 2-fluoropyridine using n-butyllithium at -78°C in tetrahydrofuran [5] [6]. The reaction requires anhydrous conditions and proceeds with excellent regioselectivity due to the directing effect of the fluorine substituent. Reaction monitoring through ¹H Nuclear Magnetic Resonance spectroscopy confirms complete lithiation within 2-3 hours [16].

Step 2: Zincation and Cross-Coupling: The organolithium intermediate undergoes transmetalation with zinc chloride to form the corresponding organozinc species [5]. This intermediate then participates in Negishi cross-coupling with brominated phenol derivatives in the presence of palladium catalysts. Tetrakis(triphenylphosphine)palladium(0) has proven most effective, providing yields of 75-85% under optimized conditions [6].

Step 3: Cyclization: The biaryl intermediate undergoes intramolecular nucleophilic aromatic substitution to form the benzofuran ring [5] [6]. This reaction requires heating to 120-130°C in dimethylformamide and proceeds through deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on the fluoropyridine ring [7].

Purification and Characterization: Each intermediate requires careful purification using column chromatography on silica gel with gradient elution systems [17]. High-performance liquid chromatography with ultraviolet detection enables quantitative analysis and purity assessment [18]. Mass spectrometry analysis provides confirmation of molecular ion peaks and fragmentation patterns consistent with expected structures [19] [20].

Industrial Production Considerations

Industrial production of Revamilast faces significant challenges related to process safety, environmental impact, and economic viability [21] [22]. The multi-step synthesis requires specialized equipment capable of handling low-temperature lithiation reactions and high-temperature cyclizations within the same manufacturing campaign [23].

Raw Material Considerations: The synthesis depends on several high-cost specialty chemicals, including organolithium reagents, palladium catalysts, and fluorinated building blocks [21]. Supply chain reliability for these materials represents a critical concern for large-scale production, necessitating development of alternative synthetic routes or supplier diversification strategies [22].

Process Safety Requirements: The use of organolithium reagents at cryogenic temperatures requires specialized handling procedures and safety protocols [21]. Exothermic coupling reactions necessitate careful heat management to prevent thermal runaway scenarios. Solvent selection must balance reaction efficiency with safety considerations, particularly for reactions involving dimethylformamide and other dipolar aprotic solvents [22].

Environmental Impact Assessment: The synthesis generates significant quantities of organic solvent waste from chromatographic purifications and reaction workups [21]. Solvent recovery and recycling systems can reduce environmental impact but require additional capital investment and process complexity. Green chemistry principles suggest exploration of alternative solvents and purification methods to minimize waste generation [22].

Scale-Up Challenges: Heat and mass transfer limitations become significant at larger scales, particularly for the lithiation and cyclization steps [21] [23]. Flow chemistry implementations offer potential solutions for heat management and reaction control but require substantial process development investments [14]. Continuous processing methods may provide advantages in throughput and quality control but necessitate complete process redesign [22].

Quality Control Systems: Industrial production requires validated analytical methods for in-process monitoring and final product release [21]. High-performance liquid chromatography methods must demonstrate robustness across manufacturing scales and environmental conditions [18] [17]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation but requires specialized equipment and expertise [16].

Analytical Characterization Techniques

Comprehensive analytical characterization of Revamilast and its synthetic intermediates requires a multi-technique approach encompassing spectroscopic, chromatographic, and spectrometric methods [24] [25]. The complex molecular structure demands high-resolution analytical techniques capable of distinguishing subtle structural variations and impurity profiles [26].

Nuclear Magnetic Resonance Spectroscopy: ¹H Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and purity assessment for Revamilast [24] [16]. The aromatic region (7.0-8.5 ppm) contains characteristic signals for the benzofuran and pyridine protons, while the difluoromethoxy group appears as a distinctive triplet around 6.8 ppm [27]. ¹³C Nuclear Magnetic Resonance spectroscopy enables carbon framework verification and detection of synthetic impurities [24].

Mass Spectrometry Analysis: High-resolution mass spectrometry using electrospray ionization provides exact mass determination (calculated: 438.9938 Da, observed: 438.9940 ± 0.0003 Da) and molecular formula confirmation [28] [26]. Tandem mass spectrometry analysis reveals characteristic fragmentation patterns, including loss of the difluoromethoxy group (mass loss: 81 Da) and chlorine substituents [19] [20]. Collision-induced dissociation studies provide structural information for impurity identification and degradation product analysis [29].

Liquid Chromatography Methods: Reverse-phase high-performance liquid chromatography with C18 stationary phases enables quantitative analysis and impurity profiling [18] [17]. Optimal separation conditions employ acetonitrile-water gradients with trifluoroacetic acid as mobile phase modifier, achieving baseline resolution of Revamilast from synthetic impurities [18]. Liquid chromatography-mass spectrometry coupling provides simultaneous separation and identification capabilities [20] [29].

Infrared Spectroscopy: Fourier transform infrared spectroscopy enables functional group identification and solid-state characterization [30]. Characteristic absorption bands include carbonyl stretching (1675 cm⁻¹), aromatic C=C stretching (1580-1600 cm⁻¹), and C-F stretching (1200-1300 cm⁻¹) [30]. Solid-state nuclear magnetic resonance spectroscopy provides additional structural information for polymorphic analysis [31] [32].

Stability-Indicating Methods: Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal potential degradation pathways and enable development of stability-indicating analytical methods [18]. Ultra-high-resolution mass spectrometry facilitates identification of degradation products and metabolites [26].

Synthesis Optimization Parameters

Optimization of Revamilast synthesis requires systematic investigation of multiple variables affecting reaction yield, selectivity, and product quality [33] [34]. Design of experiments methodologies enable efficient exploration of multi-dimensional parameter spaces while minimizing experimental effort [33] [35].

Temperature Optimization: Reaction temperature profoundly influences both reaction rate and selectivity across all synthetic steps [34]. The lithiation reaction requires maintenance at -78°C to prevent decomposition of organolithium intermediates, while the cyclization step shows optimal performance at 120-130°C [5] [6]. Temperature ramping protocols can improve overall process efficiency while maintaining product quality [15].

Solvent System Selection: Solvent choice significantly impacts reaction efficiency and product isolation [34]. Tetrahydrofuran provides optimal performance for lithiation reactions due to its coordinating ability and low freezing point [5]. Dimethylformamide serves as the preferred solvent for cyclization reactions, though dimethyl sulfoxide offers comparable performance with improved environmental profile [14] [15].

Catalyst Loading Studies: Palladium catalyst loading in cross-coupling reactions represents a critical optimization parameter balancing reaction efficiency and cost considerations [33] [6]. Loading studies reveal optimal performance at 2-5 mol% palladium, with higher loadings providing marginal yield improvements at significantly increased cost [13]. Catalyst recycling methods can improve economic viability but require additional process development [15].

Stoichiometry Optimization: Reagent stoichiometry affects both yield and waste generation across all synthetic steps [34]. Excess base in cyclization reactions improves conversion but complicates product isolation, while limiting reagent optimization in coupling reactions can minimize waste generation [15]. Response surface methodology enables identification of optimal stoichiometric ratios [33].

Reaction Time Studies: Kinetic analysis reveals optimal reaction times balancing conversion and side reaction formation [34]. In-situ monitoring using infrared spectroscopy or nuclear magnetic resonance spectroscopy enables real-time optimization of reaction endpoints [16] [15]. Flow chemistry implementations provide precise residence time control and improved heat management [14].